molecular formula C10H13NO3 B13043005 (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid

(3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid

Cat. No.: B13043005
M. Wt: 195.21 g/mol
InChI Key: SIUDLZDMAFBXMH-VIFPVBQESA-N
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Description

(3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a hydroxy group, and a methyl group attached to a phenyl ring, along with a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the stereoselective synthesis using Evans chemistry. The process includes an aldol reaction between a silyl-protected aldehyde and a dibutylboron enolate derived from chloroacetyloxazolidinone. The intermediate is then subjected to dechlorination using zinc dust and glacial acetic acid, followed by silylation and removal of the chiral auxiliary .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the amino group may yield an amine.

Scientific Research Applications

(3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the hydroxy and methyl groups can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino acids with hydroxy and methyl groups attached to the phenyl ring, such as tyrosine and phenylalanine.

Uniqueness

The uniqueness of (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid lies in its specific stereochemistry and the presence of both hydroxy and methyl groups on the phenyl ring. This combination of functional groups and stereochemistry can result in distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

(3S)-3-amino-3-(5-hydroxy-2-methylphenyl)propanoic acid

InChI

InChI=1S/C10H13NO3/c1-6-2-3-7(12)4-8(6)9(11)5-10(13)14/h2-4,9,12H,5,11H2,1H3,(H,13,14)/t9-/m0/s1

InChI Key

SIUDLZDMAFBXMH-VIFPVBQESA-N

Isomeric SMILES

CC1=C(C=C(C=C1)O)[C@H](CC(=O)O)N

Canonical SMILES

CC1=C(C=C(C=C1)O)C(CC(=O)O)N

Origin of Product

United States

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